

Ftaxilide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Ftaxilide*

Cat. No.: *B1663648*

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Introduction

Ftaxilide, also known by its IUPAC name 2',6'-Dimethylphthalanilic acid, is a small molecule with emerging interest in the field of neurodegenerative disease research. Initially classified as an antiarrhythmic agent, recent studies have highlighted its potential neuroprotective effects, particularly in the context of Amyotrophic Lateral Sclerosis (ALS). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Ftaxilide**, intended to support further research and development efforts.

Chemical Structure and Properties

Ftaxilide is an achiral molecule with the chemical formula $C_{16}H_{15}NO_3$.^[1] Its structure features a phthalanilic acid moiety substituted with two methyl groups on the aniline ring.

Table 1: Chemical Identifiers for **Ftaxilide**

Identifier	Value
IUPAC Name	2',6'-Dimethylphthalanilic acid
CAS Number	19368-18-4[1]
Molecular Formula	C ₁₆ H ₁₅ NO ₃ [1]
Molecular Weight	269.3 g/mol [1]
SMILES	<chem>Cc1cccc(C)c1NC(=O)c2ccccc2C(=O)O</chem> [1]
InChI	InChI=1S/C16H15NO3/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)[1]

Table 2: Physicochemical Properties of **Ftaxilide**

Property	Value
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available
pKa	Data not available

Note: Experimental data for melting point, boiling point, solubility, and pKa are not readily available in public databases and scientific literature.

Biological Activity and Mechanism of Action

While initially investigated as an antiarrhythmic agent, recent research has shifted focus towards the neuroprotective potential of **Ftaxilide**.

A key study identified **Ftaxilide** in a phenotypic screen for compounds that enhance the survival of induced pluripotent stem cell (iPSC)-derived motor neurons from ALS patients.[2]

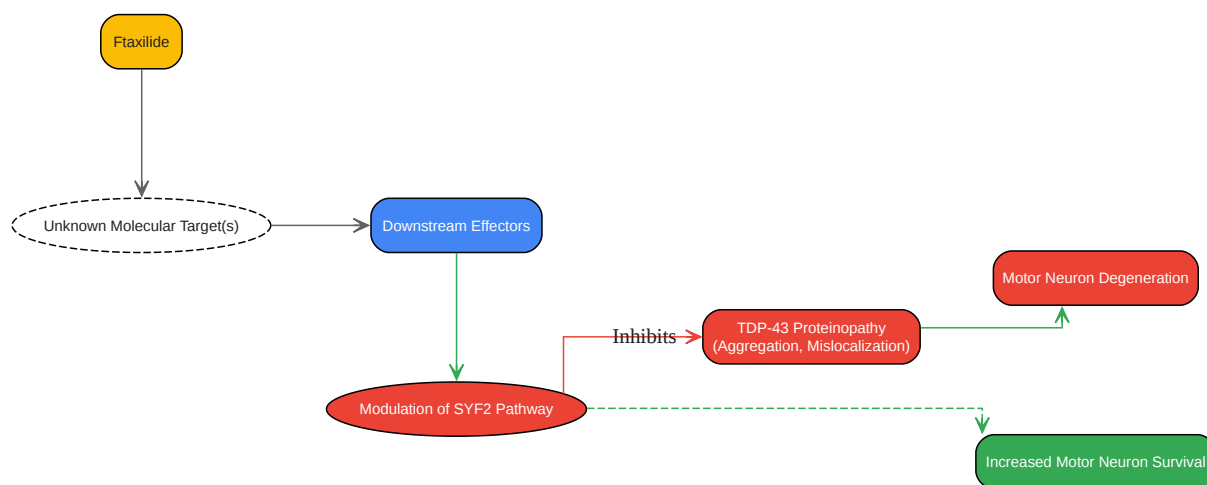
This suggests that **Ftaxilide** may have a protective effect against the neurodegenerative processes characteristic of ALS.

The precise mechanism of action of **Ftaxilide** is not yet fully elucidated. However, the screening study that identified its neuroprotective activity was designed to find compounds that could mitigate the toxic effects of TDP-43 proteinopathy, a hallmark of most ALS cases.^{[2][3]} The study highlighted the suppression of the SYF2 gene as a potential therapeutic strategy in ALS, and while **Ftaxilide**'s direct target remains unknown, its activity in this assay suggests a potential interaction with pathways related to SYF2 and TDP-43.^{[2][4][5]}

Further research is required to determine the specific molecular targets of **Ftaxilide** and to fully understand the signaling pathways through which it exerts its neuroprotective effects.

Signaling Pathway

The following diagram illustrates a potential signaling pathway implicated by the research identifying **Ftaxilide**'s neuroprotective activity. This pathway is a hypothetical model based on the known involvement of SYF2 and TDP-43 in ALS pathology and the observed effect of **Ftaxilide** on motor neuron survival.



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Caption: Hypothetical signaling pathway of **Ftaxilide**'s neuroprotective effect.

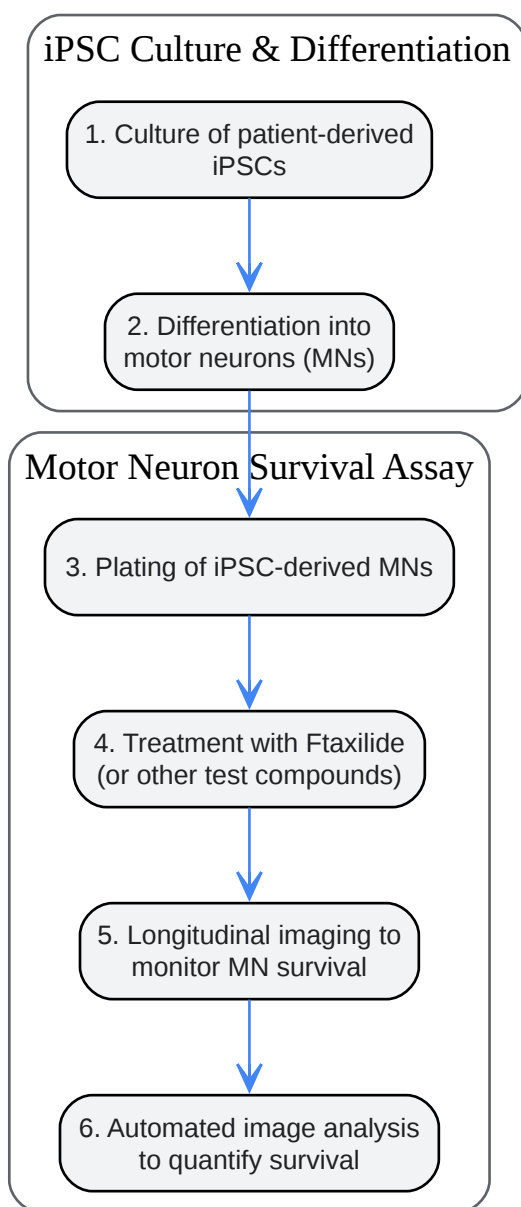
Pharmacokinetics and Pharmacodynamics

There is currently no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or pharmacodynamics of **Ftaxilide** in preclinical or clinical studies. Further investigation is necessary to characterize these critical drug-like properties.

Experimental Protocols

The following is a detailed methodology for the iPSC-derived motor neuron survival assay, as adapted from the study that identified the neuroprotective activity of **Ftaxilide**.^[2]

Experimental Workflow for iPSC-Derived Motor Neuron Survival Assay



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